N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Description
N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core. Key structural attributes include:
- A triazolo[1,5-a]quinazoline backbone, which combines a triazole ring fused with a quinazoline system.
- Substituents: 7-fluoro and 5-hydroxy groups on the quinazoline ring, and a 2,5-dimethoxyphenyl carboxamide moiety at position 2.
- The fluoro and hydroxy groups likely influence electronic properties and hydrogen-bonding interactions, while the dimethoxyphenyl group may enhance lipophilicity or receptor binding .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O4/c1-27-10-4-6-14(28-2)12(8-10)20-18(26)15-16-21-17(25)11-7-9(19)3-5-13(11)24(16)23-22-15/h3-8,23H,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBLPFLGJXZEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazole ring followed by the fusion with the quinazoline moiety. Key steps often involve cyclization reactions under acidic or basic conditions, and the use of catalysts such as palladium or copper to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves halogenation or alkylation to introduce new substituents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or halogen groups .
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an antagonist. These interactions can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds share structural similarities with the target molecule, differing in heterocyclic cores, substituents, or functional groups:
5-[(3-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide
- Core Structure: Triazolo[1,5-a]quinoxaline (vs. triazoloquinazoline in the target compound). Quinoxaline has two adjacent nitrogen atoms, whereas quinazoline has non-adjacent nitrogens.
- Substituents :
- 4-oxo-4,5-dihydro group (introduces a ketone and partial saturation).
- 7-methyl and 3-chlorophenylmethyl groups (vs. 7-fluoro and 5-hydroxy in the target).
- N-(2,5-dimethylphenyl) carboxamide (vs. N-2,5-dimethoxyphenyl).
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)
- Core Structure : Triazolo[1,5-a]pyrimidine (a pyrimidine fused with triazole).
- Substituents :
- 2,6-difluorophenyl sulfonamide (vs. carboxamide in the target).
- 5-methyl group on the pyrimidine ring.
- Application : Flumetsulam is a herbicide targeting acetolactate synthase (ALS), suggesting that triazolo-fused heterocycles are pharmacophores in agrochemicals .
N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (Triaziflam)
- Core Structure : 1,3,5-triazine (vs. triazoloquinazoline).
- Substituents: Fluoro-methylethyl and dimethylphenoxy groups.
- Application : A pre-emergent herbicide, indicating that fluorinated alkyl chains enhance soil residual activity .
Structural and Functional Analysis Table
| Compound | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | Triazoloquinazoline | 7-fluoro, 5-hydroxy, N-2,5-dimethoxyphenyl | Undisclosed |
| 5-[(3-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-...triazolo[1,5-a]quinoxaline-2-carboxamide | Triazoloquinoxaline | 4-oxo-4,5-dihydro, 7-methyl, 3-chlorophenylmethyl, N-2,5-dimethylphenyl | Undisclosed |
| Flumetsulam | Triazolopyrimidine | 5-methyl, N-2,6-difluorophenyl sulfonamide | Herbicide |
| Triaziflam | 1,3,5-Triazine | 6-(1-fluoro-1-methylethyl), N-(2-(3,5-dimethylphenoxy)-1-methylethyl) | Herbicide |
Key Research Insights
- Heterocyclic Core Impact: Triazolo-fused systems (quinazoline, quinoxaline, pyrimidine) are versatile scaffolds in drug and agrochemical design due to their ability to engage in π-π stacking and hydrogen bonding .
- Substituent Effects :
- Agrochemical Relevance : Fluorinated triazolo/triazine derivatives (e.g., Flumetsulam, Triaziflam) highlight the importance of halogenation in enhancing bioactivity and environmental persistence .
Biological Activity
N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound belonging to the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H14FN5O4
- Molecular Weight : 383.339 g/mol
The structural features of this compound include a triazole ring fused with a quinazoline moiety, which contributes to its biological activity. The presence of functional groups such as methoxy and hydroxy enhances its interaction with biological targets.
Anticancer Properties
Research indicates that compounds in the triazoloquinazoline class exhibit significant anticancer activity. The mechanism of action often involves the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways.
- Case Study : A study evaluating various triazoloquinazoline derivatives demonstrated that modifications at the phenyl ring significantly influenced cytotoxicity against cancer cell lines. For instance, derivatives with electron-donating groups showed enhanced activity against HePG-2 and MCF-7 cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines such as TNF-α.
- Research Findings : In vitro studies have shown that certain derivatives can reduce TNF-α secretion in human cell lines exposed to lipopolysaccharide (LPS), indicating a potential for therapeutic use in inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of kinases involved in cancer cell signaling pathways.
- Receptor Antagonism : It may block receptors that mediate inflammatory responses.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | Similar triazole and quinazoline structure | Anticancer activity |
| 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one | Contains imidazole instead of triazole | Broad-spectrum antitumor properties |
| 1-(2-methylphenyl)-5-hydroxy-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | Variation in phenyl substitution | Potentially similar biological effects |
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis have been employed to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
